molecular formula C11H8F6O4 B3131483 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid CAS No. 35480-50-3

2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B3131483
CAS No.: 35480-50-3
M. Wt: 318.17 g/mol
InChI Key: WMADYFXBXCQPHL-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Organic Compounds in Contemporary Chemical Science

Fluorinated organic compounds have garnered significant attention in chemical research due to the distinct effects of fluorine substitution. The high electronegativity and small van der Waals radius of fluorine atoms can dramatically alter the electronic properties, conformation, and metabolic stability of a molecule. These modifications are instrumental in the design of new materials and therapeutic agents. The introduction of fluorine can enhance thermal stability, modulate lipophilicity, and influence intermolecular interactions, making it a powerful tool for fine-tuning molecular properties.

Significance of Trifluoroethoxy Moieties in Molecular Design and Their Influence on Chemical Properties

The trifluoroethoxy (-OCH2CF3) group is a particularly influential moiety in molecular design. The presence of the trifluoromethyl (-CF3) group within this moiety provides a unique combination of steric and electronic effects. It is a strong electron-withdrawing group, which can impact the acidity of the benzoic acid proton and influence the reactivity of the aromatic ring. Furthermore, the trifluoroethoxy group can increase a molecule's lipophilicity, a critical factor in the bioavailability of pharmaceutical compounds. The metabolic stability of the C-F bond also means that trifluoroethoxylated compounds are often more resistant to degradation in biological systems.

Research Focus: Academic Inquiry into 2,3-Bis(2,2,2-trifluoroethoxy)benzoic Acid and Related Regioisomers (e.g., 2,5-Isomer)

Academic and industrial research has shown considerable interest in bis(trifluoroethoxy)benzoic acid derivatives, largely driven by their potential as building blocks in the synthesis of more complex molecules. While a significant body of research exists for the 2,5-isomer, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, which is a key intermediate in the synthesis of various pharmaceuticals, specific academic inquiry into the 2,3-isomer is less documented in publicly available literature. google.comacs.org The differential positioning of the trifluoroethoxy groups in these regioisomers is expected to lead to distinct chemical and physical properties, influencing their potential applications.

The 2,5-isomer has been utilized in the development of advanced materials and as a precursor in the synthesis of compounds with potential anticancer and antidiabetic properties. mdpi.com For instance, it has been a starting material for the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives and 1,3-thiazolidin-4-one derivatives. acs.orgmdpi.com

While detailed research findings on this compound are not as prevalent, its structural similarity to more extensively studied isomers suggests its potential as a valuable compound for further investigation in various areas of chemical research.

Physicochemical Properties

Below is a comparative table of the known and predicted physicochemical properties of this compound and its more extensively studied 2,5-isomer.

PropertyThis compound2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
CAS Number 35480-50-335480-52-5
Molecular Formula C11H8F6O4C11H8F6O4
Molecular Weight 318.17 g/mol 318.17 g/mol
Appearance -White to Off-White Solid
Melting Point -121-125 °C
Boiling Point -320.9 °C
Flash Point -147.9 °C

Data for the 2,5-isomer is sourced from various chemical suppliers and research articles. innospk.combiosynth.com Data for the 2,3-isomer is primarily from supplier databases, with experimental values for some properties not widely published.

Synthesis of Bis(2,2,2-trifluoroethoxy)benzoic Acids

A general method for the preparation of (2,2,2-trifluoroethoxy)benzoic acids involves the reaction of a corresponding halobenzoic acid with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper-containing catalyst. google.com For example, the synthesis of the 2,5-isomer has been achieved by reacting 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol. chemicalbook.com Another patented process describes the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene to yield the corresponding benzoic acid. google.com While specific synthesis procedures for the 2,3-isomer are not detailed in the reviewed literature, similar synthetic strategies starting from a suitably substituted dihalobenzoic acid would be expected to be applicable.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-3-1-2-6(9(18)19)8(7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMADYFXBXCQPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267705
Record name 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101267705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35480-50-3
Record name 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35480-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Bis 2,2,2 Trifluoroethoxy Benzoic Acids

Foundational Synthesis Strategies for the Benzoic Acid Core

The synthesis of bis(2,2,2-trifluoroethoxy)benzoic acids typically commences with halogenated aromatic compounds. These precursors are selected based on the desired substitution pattern of the final product and the reactivity of the halogen atoms as leaving groups in subsequent nucleophilic substitution reactions. While specific literature for the 2,3-isomer is limited, established routes for other isomers, such as the 2,5-isomer, provide insight into viable precursor classes. prepchem.comgoogle.comgoogle.com

Commonly utilized precursors for related isomers include:

Dihalobenzenes : Compounds like 1,4-dibromobenzene (B42075) serve as a foundational scaffold where the ether groups are introduced first, followed by the installation of the carboxylic acid moiety in a later step. google.com

Halogenated Benzoic Acids : Molecules such as 5-bromo-2-chlorobenzoic acid can be used for direct etherification, where the carboxylic acid group is already present on the starting material. google.com

Mixed Halo-Aromatics : Precursors like 1-bromo-4-fluorobenzene (B142099) have also been documented in synthetic pathways. google.com

The selection of these precursors is guided by the halogens' ability to be displaced by the incoming nucleophile. The presence of electron-withdrawing groups on the aromatic ring can activate it, facilitating the substitution process. byjus.comwikipedia.org

Precursor CompoundTypical ApplicationReference
1,4-DibromobenzeneScaffold for building the bis(trifluoroethoxy)benzene intermediate. google.com
5-Bromo-2-chlorobenzoic acidDirect synthesis where the benzoic acid moiety is pre-existing. google.com
1-Bromo-4-fluorobenzeneStarting material for multi-stage synthesis. google.com

Building the final benzoic acid product often involves a carefully orchestrated sequence of reactions. Two primary strategic routes have been documented for related isomers.

One prominent multi-stage process begins with a dihalogenated benzene (B151609), such as 1,4-dibromobenzene. google.com This precursor undergoes a double etherification reaction to form 1,4-bis(2,2,2-trifluoroethoxy)benzene. Following this, an acetyl group is introduced onto the aromatic ring via a Friedel-Crafts acylation to yield 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The final step involves the oxidation of the methyl ketone group, typically using an oxidizing agent like hypochlorite, to form the desired 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. prepchem.comgoogle.com

An alternative approach involves starting directly with a halogenated benzoic acid. google.com For example, 5-bromo-2-chlorobenzoic acid can be reacted with 2,2,2-trifluoroethanol (B45653) in the presence of a base and catalyst to directly replace both halogen atoms with trifluoroethoxy groups, yielding the final product in a more convergent manner. google.com

Introduction of Trifluoroethoxy Groups: Mechanistic Studies and Catalytic Approaches

The introduction of the 2,2,2-trifluoroethoxy groups is the defining transformation in the synthesis. This is typically achieved through etherification reactions that rely on nucleophilic aromatic substitution mechanisms, often enhanced by catalysis.

The core reaction for forming the aryl-ether bond is a nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com In this reaction, the nucleophile displaces a halide leaving group on the aromatic ring. byjus.com The process does not follow a classic SN2 pathway due to the steric hindrance of the benzene ring. chemistrysteps.com Instead, it typically proceeds via an addition-elimination mechanism where the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the halide leaving group restores the aromaticity of the ring. masterorganicchemistry.com

For this specific synthesis, the nucleophile is the 2,2,2-trifluoroethoxide anion, which is generated in situ from 2,2,2-trifluoroethanol and a strong base. google.com The presence of electron-withdrawing substituents, such as halogens or the carboxylic acid group itself, on the precursor ring makes it more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. masterorganicchemistry.com

To facilitate the etherification, particularly with less reactive aryl halides like bromides and chlorides, copper-containing catalysts are frequently employed. This type of reaction is a variation of the Ullmann condensation. A patented process for producing trifluoroethoxybenzoic acids specifies the use of a copper-containing material, with copper(I) iodide (CuI) and copper(I) bromide (CuBr) being explicitly mentioned as effective catalysts. google.com

The copper catalyst is believed to facilitate the C-O bond formation between the aryl halide and the trifluoroethoxide. While the precise mechanism can be complex, it generally involves the formation of an organocopper intermediate that then reacts with the alkoxide. This catalytic approach allows the reaction to proceed under more accessible conditions and with a broader range of substrates than uncatalyzed reactions. nih.govnih.gov

The use of a strong base is critical for the etherification reaction to proceed. The primary function of the base is to deprotonate the 2,2,2-trifluoroethanol (pKa ~12.4), which is not sufficiently nucleophilic on its own, to generate the much more potent 2,2,2-trifluoroethoxide nucleophile. google.com

Sodium hydride (NaH) is a strong base commonly cited for this purpose. google.comgoogle.com The reaction involves preparing the sodium 2,2,2-trifluoroethoxide in situ by the action of sodium hydride on 2,2,2-trifluoroethanol. google.com The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methylpyrrolidone (NMP), which can solvate the cation and promote the nucleophilic substitution. google.com

ComponentRole in EtherificationExamplesReference
Nucleophile PrecursorSource of the trifluoroethoxy group.2,2,2-Trifluoroethanol google.com
Strong BaseDeprotonates the alcohol to form the active nucleophile (trifluoroethoxide).Sodium Hydride (NaH) google.comgoogle.com
CatalystFacilitates C-O bond formation between the aryl halide and the alkoxide.Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) google.com
SolventProvides a medium for the reaction; typically aprotic and polar.N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) google.com

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group of bis(2,2,2-trifluoroethoxy)benzoic acids serves as a versatile anchor for a wide range of chemical modifications. These transformations are crucial for creating esters, amides, and other reactive intermediates necessary for building more complex molecular architectures.

Esterification is a fundamental reaction that converts the carboxylic acid into an ester, which can enhance solubility, act as a protecting group, or serve as an intermediate for further reactions, such as hydrazide formation. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk

A common and efficient method for this transformation is the reaction of the parent benzoic acid with an alcohol, such as methanol (B129727), using thionyl chloride. This method is effective for producing the corresponding methyl ester. The reaction is typically initiated at a low temperature (0–5 °C) during the addition of thionyl chloride, followed by heating to ensure the reaction goes to completion. nih.gov The progress of the esterification can be monitored using thin-layer chromatography (TLC). nih.govmdpi.com

Reagent 1Reagent 2ConditionsProductYieldReference
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acidMethanol, Thionyl Chloride0–5 °C, then 60–65 °C for 1h2,5-Bis(2,2,2-trifluoroethoxy)benzoester90% nih.govmdpi.com
Benzoic acidVarious Alcohols (e.g., Ethanol (B145695), Propanol)Acid Catalyst (e.g., H₂SO₄), Heat/RefluxCorresponding Benzoate EsterVariable chemguide.co.ukresearchgate.net

This interactive table summarizes common conditions for esterification reactions.

Optimization of reaction conditions often involves exploring different acid catalysts, such as concentrated sulfuric acid or dry hydrogen chloride gas, and adjusting the temperature. chemguide.co.uk For larger esters or less reactive substrates, heating the reaction mixture under reflux is often necessary to achieve equilibrium. chemguide.co.uk

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into a more reactive acid chloride. This intermediate is not typically isolated and is used directly in subsequent steps, such as amide bond formation. google.com

Several standard chlorinating agents are employed for this purpose, including:

Thionyl Chloride (SOCl₂): A widely used reagent that converts carboxylic acids into acid chlorides, often under reflux conditions. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Phosphorus Pentachloride (PCl₅): An effective, though solid, reagent for the same transformation. prepchem.com

Triphosgene: A solid, safer alternative to gaseous phosgene, which can be used under mild conditions with a catalyst like N,N-dimethylformamide (DMF) to produce high yields of the acid chloride. asianpubs.orgresearchgate.net

The general reaction for converting a carboxylic acid (R-COOH) to an acid chloride (R-COCl) using thionyl chloride is: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This conversion is a key step in the synthesis of certain amides, such as the pharmaceutical agent Flecainide, where 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is first converted to its acid chloride before reaction with the appropriate amine. google.com

Amide bond formation is a cornerstone of organic synthesis, particularly in the creation of pharmaceuticals and other biologically active molecules. researchgate.net This can be achieved by reacting the bis(trifluoroethoxy)benzoic acid or its activated derivatives with various nitrogen-containing nucleophiles, such as primary or secondary amines.

One approach involves the use of the acid chloride intermediate, which readily reacts with an amine to form the corresponding amide. google.com An alternative strategy, which avoids the handling of highly reactive acid chlorides, is the activation of the carboxylic acid in situ. For instance, the carboxylic acid can be treated with ethyl chloroformate in the presence of a base like triethylamine. This forms a mixed anhydride (B1165640) intermediate, which then smoothly reacts with an amine to yield the final amide product. google.com

Carboxylic Acid DerivativeAmineCoupling/Activation MethodSolventBaseProductReference
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid2-(Aminomethyl)pyridineEthyl ChloroformateEthyl Acetate (B1210297)Triethylamine2,5-Bis(2,2,2-trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamide google.com
Activated Carboxylic AcidAmineGeneral Coupling Agents (e.g., EDC, HOBt)DMFTertiary Amine BaseAmide researchgate.netnih.gov

This interactive table outlines methods for amide bond formation.

The choice of coupling reagents and reaction conditions is critical for achieving high yields and minimizing side reactions, especially when working with complex or sensitive substrates. researchgate.net

Design and Synthesis of Complex Derivatives Incorporating the Bis(trifluoroethoxy)benzoic Acid Scaffold

The bis(trifluoroethoxy)benzoic acid framework serves as a valuable scaffold for the synthesis of more elaborate molecules, particularly heterocyclic systems known for their diverse biological activities. The synthesis of these complex derivatives typically begins with the formation of a key hydrazide intermediate.

The pivotal intermediate for many heterocyclic syntheses is the benzohydrazide (B10538). This compound is prepared from the corresponding ester of bis(2,2,2-trifluoroethoxy)benzoic acid. nih.govacs.org The methyl or ethyl ester is refluxed with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. mdpi.com This nucleophilic acyl substitution reaction efficiently displaces the alkoxy group to form the stable 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. mdpi.comacs.org

This hydrazide serves as a versatile building block, containing a nucleophilic -NH₂ group and a carbonyl moiety, which are perfectly positioned for subsequent condensation and cyclization reactions. acs.orgresearchgate.net

The benzohydrazide intermediate is the starting point for constructing various five-membered heterocyclic rings, including thiazolidinones and oxadiazoles.

Thiazolidinone Derivatives

The synthesis of N-substituted thiazolidin-4-one derivatives follows a well-established multi-step pathway. nih.govacs.org

Hydrazone Formation: The 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is condensed with a variety of substituted aromatic aldehydes in an ethanol medium. This reaction forms the corresponding N-acylhydrazones, also known as Schiff bases. nih.govacs.org

Cyclization: The purified hydrazone is then treated with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like 1,4-dioxane. acs.org Heating this mixture under reflux induces a cyclization reaction, where the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, leading to the formation of the 1,3-thiazolidin-4-one ring. nih.govacs.orgnih.gov

This synthetic route allows for the creation of a diverse library of thiazolidinone derivatives by simply varying the aldehyde used in the first step. nih.govacs.org

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles also utilizes the benzohydrazide intermediate. The process typically involves two key steps:

Schiff Base Formation: Similar to the thiazolidinone synthesis, the benzohydrazide is first condensed with various aldehydes or acetophenones. This reaction is conducted by heating the reactants in ethanol. mdpi.com

Oxidative Cyclization: The resulting Schiff base (hydrazone) undergoes an intramolecular cyclization reaction to form the 1,3,4-oxadiazole (B1194373) ring. This step often requires a dehydrating or cyclizing agent, such as phosphorus oxychloride (POCl₃), under reflux conditions to facilitate the ring closure. nih.govrdd.edu.iq

This methodology provides a reliable pathway to 2,5-disubstituted-1,3,4-oxadiazole derivatives, where one substituent is the bis(trifluoroethoxy)phenyl group and the other is derived from the chosen aldehyde or ketone. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental NMR data for 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid has been found in the public domain. A thorough analysis would require the following techniques:

Proton (¹H) NMR Spectral Analysis, Chemical Shifts, and Coupling Patterns

Detailed ¹H NMR spectral data, including the chemical shifts (δ) for the aromatic and methylene (B1212753) protons and their corresponding coupling constants (J), are not available. Such data would be essential for confirming the substitution pattern on the benzoic acid ring and the connectivity of the trifluoroethoxy groups.

Carbon-13 (¹³C) NMR Spectral Analysis, Chemical Shifts, and Carbon Environments

The ¹³C NMR spectrum, which would identify all unique carbon environments within the molecule, including the carboxylic acid, aromatic carbons, and the carbons of the trifluoroethoxy side chains, is not documented in available sources.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoroethoxy Group Characterization and ¹H-¹⁹F Coupling Analysis

Specific ¹⁹F NMR data for the trifluoroethoxy groups is unavailable. This analysis would be crucial for confirming the chemical environment of the fluorine nuclei and observing any potential coupling between the fluorine and adjacent proton nuclei (¹H-¹⁹F coupling), providing further structural confirmation.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR studies, which are vital for unambiguously assigning proton and carbon signals and establishing through-bond correlations to piece together the molecular structure, have not been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While the molecular formula (C₁₁H₈F₆O₄) is known, published high-resolution mass spectrometry data that would experimentally confirm this precise mass and elemental composition is not available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental infrared (IR) spectra, which would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), aromatic ring (C-H and C=C stretching), ether linkages (C-O stretching), and trifluoromethyl groups (C-F stretching), have not been found in the reviewed literature.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) serves as an indispensable analytical tool for the real-time monitoring of chemical reactions and the qualitative assessment of product purity in the synthesis of this compound. This rapid, cost-effective, and versatile technique allows chemists to track the consumption of starting materials and the formation of the desired product, as well as identify the presence of any impurities.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). For a compound like this compound, the selection of these two phases is critical for achieving clear separation.

Stationary Phase Selection: Standard silica gel 60 F254 plates are commonly employed for the analysis of benzoic acid derivatives. The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds, such as the aromatic benzoic acid derivative, under short-wave ultraviolet (UV) light (254 nm). The polar nature of the silica gel (silanol groups, Si-OH) is the primary site for interaction with the analyte.

Mobile Phase Development: The choice of the mobile phase is crucial for controlling the migration of the analyte on the TLC plate. For acidic compounds like this compound, a common issue is "streaking," where the spot elongates rather than remaining compact, due to strong interactions with the acidic silanol (B1196071) groups of the stationary phase. To counteract this, a small amount of a basic modifier, such as ammonia (B1221849) or a volatile amine like triethylamine, is often added to the eluent. This neutralizes the acidic analyte, minimizing unwanted interactions and resulting in sharper, more defined spots.

A typical mobile phase for related fluorinated aromatic acids consists of a mixture of a nonpolar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol). The ratio of these solvents is adjusted to achieve an optimal Retardation Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value typically lies between 0.3 and 0.7, as this range provides the best resolution for separating components in a mixture. ualberta.ca For instance, a mobile phase composed of methanol (B129727), ethyl acetate, and a basic modifier can be effective for separating structurally similar compounds. nih.gov

Application in Synthesis: During the synthesis of this compound, small aliquots of the reaction mixture are periodically spotted on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The presence of any additional spots would indicate the formation of by-products or impurities.

Purity Assessment: After the reaction is complete and the product is isolated, TLC is used to assess its purity. A pure sample should ideally present as a single, well-defined spot. The presence of multiple spots suggests that further purification steps, such as recrystallization or column chromatography, are necessary.

The following table outlines a recommended TLC method for the analysis of this compound, based on established principles for analogous compounds.

ParameterRecommended Condition/ReagentPurpose/Rationale
Stationary Phase Silica Gel 60 F254 on Aluminum or Glass BackingStandard polar adsorbent for organic compounds. The fluorescent indicator allows for visualization under UV light.
Mobile Phase Methanol / Ethyl Acetate / 33% Ammonia (e.g., 3:7:0.3 v/v/v)Ethyl acetate acts as the main eluent, with methanol increasing polarity. Ammonia is added to prevent spot streaking by neutralizing the acidic carboxylic acid group, ensuring sharp spots. nih.gov
Spotting Micropipette or capillary tubeTo apply a small, concentrated spot of the sample dissolved in a volatile solvent (e.g., ethyl acetate) onto the baseline of the TLC plate.
Development In a closed chamber saturated with mobile phase vaporEnsures reproducible Rf values by maintaining a consistent atmosphere and preventing solvent evaporation from the plate surface.
Visualization UV Lamp (254 nm)The aromatic ring of the compound will absorb UV light and appear as a dark spot against the green fluorescent background of the plate.
Rf Value Compound- and solvent-dependentThe ratio of the distance traveled by the analyte to the distance traveled by the solvent front; used for identification and to assess separation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid, these methods could provide invaluable insights into its electronic behavior and spatial arrangement.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For substituted benzoic acids, DFT calculations are routinely employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

In principle, a DFT study of this compound would involve optimizing its geometry and then calculating its molecular orbital energies. From these, various reactivity descriptors could be derived, including electronegativity, chemical hardness, and the electrophilicity index. These descriptors would help in predicting the compound's behavior in chemical reactions. However, at present, no such specific data has been published for this particular molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Electronegativity (χ)Describes the power to attract electrons.
Chemical Hardness (η)Measures resistance to change in electron distribution.
Electrophilicity Index (ω)Quantifies the electrophilic nature.

Note: The table above is illustrative and contains no actual data, as no specific studies on this compound are available.

Conformational Analysis and Energy Landscapes of Substituted Benzoic Acids

The presence of flexible trifluoroethoxy groups at the 2 and 3 positions of the benzoic acid ring suggests that this compound can exist in multiple conformations. Conformational analysis is a computational technique used to identify the stable arrangements of a molecule and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The results of such an analysis would be an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. The minima on this landscape correspond to stable conformers. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the arrangement of the substituent groups are of particular interest. While this methodology is well-established, a specific conformational analysis and the corresponding energy landscape for this compound have not been reported in the literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for understanding the dynamic behavior of molecules and their interactions with other chemical species.

Molecular Docking Studies for Exploring Ligand-Receptor Interactions (General theoretical application)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor.

In a hypothetical scenario, this compound could be docked into the active site of a target receptor to assess its potential as a ligand. The docking process would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding free energy. The results would provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. Although molecular docking studies have been performed on a wide variety of benzoic acid derivatives, no such studies have been published for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time. This allows for the study of conformational changes, the stability of molecular complexes, and the influence of the solvent environment.

An MD simulation of this compound, either in a solvent or in complex with a receptor, would reveal its dynamic behavior and the stability of its different conformations. Analysis of the simulation trajectory could provide information on the flexibility of the trifluoroethoxy side chains and the dynamics of the carboxylic acid group. Currently, no MD simulation studies specifically focused on this compound have been reported.

Computational Prediction of Molecular Properties

A variety of computational tools and models exist for the prediction of various molecular properties based on a molecule's structure. These properties can include physicochemical properties like solubility and lipophilicity (logP), as well as pharmacokinetic properties relevant to drug development.

For this compound, these predictive models could be used to estimate its likely behavior in biological systems. However, without experimental data for validation, these predictions remain theoretical.

Table 2: Theoretically Predictable Molecular Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular Weight318.17 g/mol Calculation from chemical formula
LogPFragment-based or topological methods
Water SolubilityGeneral solubility equations
pKaEmpirical or quantum chemical methods

Note: This table is for illustrative purposes. While the molecular weight is a fixed value, other properties would require specific computational prediction, which has not been published for this compound.

Theoretical Assessment of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

A key initial step in the evaluation of a compound for potential pharmaceutical applications is the assessment of its "drug-likeness." This concept is often evaluated using a set of guidelines known as Lipinski's Rule of Five. nih.gov This rule outlines several molecular properties that are common among orally active drugs, predicting their potential for good absorption and permeation. chemscene.compharmaffiliates.com A compound is considered to have favorable drug-like properties if it meets most of these criteria.

The physicochemical parameters for this compound have been calculated and assessed against Lipinski's Rule of Five. The molecular weight of the compound is 318.17 g/mol . pharmaffiliates.com Its structure contains one hydrogen bond donor in the carboxylic acid group and four hydrogen bond acceptors (two ether oxygens and two carboxylic oxygens). The calculated octanol-water partition coefficient (LogP), a measure of lipophilicity, is estimated to be similar to its 2,5-isomer, which has a calculated LogP of approximately 3.3-3.5. nih.govchemscene.com

As summarized in the table below, this compound adheres to all the criteria set forth by Lipinski's Rule of Five, exhibiting zero violations. This theoretical assessment suggests that the compound possesses a favorable profile for oral bioavailability, making it a promising scaffold for further investigation in drug design.

Lipinski's Rule ParameterValue for this compoundRule of Five GuidelineCompliance
Molecular Weight (MW)318.17 Da≤ 500 DaYes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)4≤ 10Yes
Octanol-Water Partition Coefficient (LogP)~3.3≤ 5Yes
Violations 0 No more than 1 Yes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular features that influence a compound's efficacy, QSAR models serve as a powerful tool for predicting the activity of novel, unsynthesized molecules and for guiding the rational design of more potent analogues. nih.gov

While specific QSAR studies focused exclusively on this compound are not extensively documented, the principles of QSAR can be applied to this chemical scaffold to guide the design of new derivatives. The development of a QSAR model for this class of compounds would involve several key steps:

Dataset Assembly: A series of analogues of this compound would be synthesized and their biological activity against a specific target would be measured experimentally. This dataset would form the basis for the model.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized as:

Physicochemical Descriptors: Such as LogP (hydrophobicity), molar refractivity, and polarizability. nih.govnih.gov

Topological Descriptors: Which describe the connectivity and branching of atoms in the molecule, like the Balaban topological index. nih.gov

Electronic Descriptors: Related to the distribution of electrons in the molecule, such as dipole moment and orbital energies (e.g., LUMO). researchgate.net

Steric or 3D Descriptors: Which describe the three-dimensional shape and size of the molecule.

Model Generation and Validation: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that links the most relevant descriptors to the observed biological activity. The predictive power of this model is then rigorously validated using both internal and external sets of compounds to ensure its robustness and reliability.

For benzoic acid derivatives, QSAR studies have often revealed that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for their biological activity. nih.govnih.gov By developing a robust QSAR model for the this compound scaffold, researchers could systematically predict how modifications—such as altering the substitution pattern on the benzene ring or changing the nature of the acidic group—would impact its activity. This in-silico approach streamlines the drug discovery process, saving time and resources by prioritizing the synthesis of compounds with the highest predicted potency.

Applications in Chemical Science and Technology: Research Perspectives

Role as Synthetic Intermediates in Complex Organic Synthesis

As a substituted benzoic acid, 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid serves as a valuable precursor in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, while the trifluoroethoxy substituents impart unique electronic and steric properties to the benzene (B151609) ring.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This often leads to enhanced thermal stability, increased lipophilicity, and improved metabolic stability in pharmaceutical compounds. This compound is a readily available source of a phenyl group substituted with two trifluoroethoxy groups.

While specific examples detailing the use of the 2,3-isomer in the construction of complex fluoro-containing molecular architectures are not abundant in publicly available literature, its isomeric counterpart, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, is a well-established intermediate in the synthesis of the antiarrhythmic drug Flecainide. pharmaffiliates.com This highlights the general utility of bis(trifluoroethoxy)benzoic acids as building blocks in medicinal chemistry. The 2,5-isomer has been utilized in the synthesis of 1,3-thiazolidin-4-one derivatives, which have been investigated as potential antiglioma agents. acs.org

The general synthetic utility of such compounds is also demonstrated in various patents, which describe processes for the preparation of (2,2,2-trifluoroethoxy)benzoic acids as intermediates for the pharmaceutical industry. google.com These processes often involve the reaction of halobenzoic acids with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper-containing catalyst. google.com

In multi-step organic synthesis, convergent and divergent strategies are employed to efficiently construct complex target molecules. While specific documented pathways involving this compound are limited, its structure lends itself to such synthetic designs.

A convergent synthesis could involve the preparation of a more complex fragment derived from this compound, which is then coupled with other fragments to assemble the final product. For instance, the carboxylic acid could be converted to an acid chloride, amide, or ester to facilitate coupling reactions.

Conversely, in a divergent approach, the substituted benzoic acid could serve as a common intermediate that is elaborated into a variety of related compounds. The reactivity of the aromatic ring, influenced by the trifluoroethoxy groups, could be exploited to introduce additional functional groups at the 4, 5, or 6 positions, leading to a library of structurally diverse molecules. The development of a multi-step organic synthesis route is a common practice in undergraduate chemistry laboratories to illustrate these fundamental concepts. trine.edu

Contributions to Advanced Materials Science and Engineering

The introduction of fluorinated moieties into materials can enhance their performance characteristics, including thermal stability, chemical resistance, and specific electrochemical properties.

Research into advanced energy storage systems has identified fluorinated compounds as promising electrolyte additives. As an example of the potential of this class of compounds, the 2,5-isomer of bis(2,2,2-trifluoroethoxy)benzoic acid has been investigated as a functional additive in lithium metal batteries.

In this application, the additive is introduced into the carbonate electrolyte. During the initial charging and discharging cycles, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid decomposes to form a protective film on the surface of the electrodes.

The in-situ formation of a protective layer is a key strategy to improve the stability and longevity of lithium metal batteries. The incorporation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as an additive leads to the generation of a dense and conductive macromolecular protective film. This film effectively separates the electrode from the bulk electrolyte, which helps to suppress undesirable side reactions. The resulting protective layer contributes to improved cycling performance and capacity retention of the battery.

Importance in Analytical Chemistry and Pharmaceutical Quality Control

In the pharmaceutical industry, ensuring the purity and quality of drug substances is of paramount importance. longdom.org This involves the identification, quantification, and control of impurities that may arise during the synthesis, storage, or degradation of the active pharmaceutical ingredient (API). ijprajournal.comnih.gov

While specific applications of this compound in analytical chemistry are not widely reported, it can be inferred that, like its isomers, it can serve as a reference standard. venkatasailifesciences.com Reference standards are highly characterized materials used to confirm the identity and purity of a substance and to calibrate analytical instruments.

In the context of pharmaceutical quality control, related compounds can appear as impurities in the final drug product. For example, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a known impurity of Flecainide acetate (B1210297). pharmaffiliates.com Therefore, having access to pure samples of such compounds is crucial for developing and validating analytical methods to monitor and control their levels within acceptable limits as mandated by regulatory authorities. nih.gov The availability of this compound as a reference material would be essential if it were identified as an intermediate, byproduct, or degradation product in a pharmaceutical manufacturing process. venkatasailifesciences.com

Function as Reference Standards in Chromatographic and Spectroscopic Analysis

In the fields of analytical and pharmaceutical chemistry, reference standards are indispensable for ensuring the accuracy and reliability of qualitative and quantitative analyses. These standards are highly purified compounds that serve as a benchmark against which unknown samples can be compared. This compound is commercially available as a reference standard, indicating its suitability for use in various analytical techniques.

The primary applications of reference standards like this compound include:

Method Development and Validation: In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are crucial for developing and validating new analytical methods. They are used to determine key method parameters like linearity, accuracy, precision, and specificity.

Compound Identification: In spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the spectrum of a reference standard provides a definitive fingerprint that can be used to confirm the identity of a compound in a sample.

Quantitative Analysis: Reference standards are used to prepare calibration curves, which are essential for determining the concentration of a specific compound in a sample.

A significant application of a derivative of this compound has been noted in the analytical determination of Flecainide. Specifically, a positional isomer of Flecainide, [N-(2-piperidylmethyl)-2,3-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride], has been utilized as an internal standard in an HPLC method with fluorescence detection for the quantification of Flecainide in human plasma. The use of a structurally similar compound as an internal standard is a common practice in chromatography to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. The availability of this compound as a starting material is essential for the synthesis of such internal standards.

Table 1: Analytical Applications of this compound as a Reference Standard

Analytical TechniqueSpecific ApplicationPurpose
High-Performance Liquid Chromatography (HPLC)Development of analytical methods for related compounds.To ensure the accuracy and reliability of the method.
Use of its derivative as an internal standard.To improve the precision of quantitative analysis by correcting for experimental variations.
Mass Spectrometry (MS)Confirmation of the chemical structure of related impurities.To provide an accurate mass measurement for compound identification.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of related compounds.To provide a definitive spectrum for structural confirmation.

Role in Impurity Profiling and Process Control during Pharmaceutical Manufacturing (specifically for 2,3-isomer related to Flecainide)

The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process that can lead to the formation of various impurities. These impurities can be process-related (from starting materials, intermediates, or reagents) or degradation products. Regulatory authorities worldwide require stringent control of impurities in pharmaceutical products to ensure their safety and efficacy.

In the context of the manufacturing of Flecainide, an antiarrhythmic drug, the control of isomeric impurities is of paramount importance. The chemical structure of Flecainide is N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. It is synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Due to the nature of the chemical synthesis, there is a potential for the formation of positional isomers, where the trifluoroethoxy groups are located at different positions on the benzoic acid ring.

While the 2,5-isomer is the direct precursor to Flecainide, the presence of the 2,3-isomer, this compound, as a potential process-related impurity cannot be overlooked. Positional isomers often have similar physical and chemical properties, which can make their separation and detection challenging.

The role of this compound in the impurity profiling and process control of Flecainide manufacturing includes:

Method Development for Impurity Detection: As a well-characterized reference standard, the 2,3-isomer is essential for developing and validating analytical methods, primarily HPLC, capable of separating it from the desired 2,5-isomer and the final API, Flecainide.

Peak Identification and Quantification: In routine quality control testing of Flecainide batches, the retention time and spectral properties of the 2,3-isomer reference standard can be used to definitively identify and accurately quantify its presence as an impurity.

Setting Specification Limits: By having a pure reference standard, toxicological studies can be conducted if necessary, and appropriate limits for its acceptable level in the final drug product can be established in accordance with regulatory guidelines.

The effective control of isomeric impurities like this compound is a critical aspect of ensuring the quality and safety of Flecainide. Its availability as a reference standard empowers pharmaceutical manufacturers to develop robust analytical methods for the vigilant monitoring and control of potential impurities throughout the manufacturing process.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact

The development of environmentally friendly synthetic methods for fluorinated compounds is a growing area of research. uva.nl Future work on 2,3-Bis(2,2,2-trifluoroethoxy)benzoic acid could focus on creating more sustainable synthetic pathways. One promising avenue is the exploration of biocatalysis. For instance, studies have shown that microorganisms can efficiently convert fluorinated benzoic acids into other useful compounds, which could be adapted for the synthesis or modification of this compound.

Another approach could involve the use of flow chemistry. This technique offers enhanced safety, efficiency, and control over reaction conditions, which is particularly beneficial for handling fluorinated reagents. uva.nl By developing a continuous-flow process, it may be possible to produce this compound with higher yields and reduced waste compared to traditional batch methods.

Furthermore, research into alternative fluorinating agents that are less hazardous and have a lower environmental impact is ongoing. uva.nl Applying these next-generation reagents to the synthesis of this compound could significantly improve its environmental footprint.

Exploration of Novel Derivatizations for Diverse Chemical Applications

The derivatization of this compound could lead to a wide array of new molecules with unique properties and applications. The carboxylic acid group is a versatile functional handle that can be converted into esters, amides, and acid halides, among other functional groups. These derivatives could serve as building blocks for more complex molecules in medicinal chemistry and materials science. lookchem.com

For example, the synthesis of amide derivatives could be explored for their potential biological activity. The introduction of fluorine-containing moieties is a well-established strategy in drug design to enhance properties such as metabolic stability and binding affinity. mdpi.com Similarly, ester derivatives could be investigated for their potential as components in liquid crystals or polymers, where the trifluoroethoxy groups could impart desirable properties like thermal stability and specific electronic characteristics.

Advanced Computational Methodologies for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Future research on this compound could leverage advanced computational methods to model its reactivity and interactions. Techniques such as Density Functional Theory (DFT) and ab initio calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and geometric parameters. researchgate.net

Such computational studies can help predict the most likely sites for chemical reactions, aiding in the design of new synthetic routes and derivatizations. Furthermore, molecular docking simulations could be used to explore the potential interactions of this compound and its derivatives with biological targets, guiding the development of new therapeutic agents. These predictive models can accelerate the research and development process by prioritizing the most promising candidates for experimental investigation.

Design and Synthesis of Analogues for Targeted Material Science Applications

The unique properties of fluorinated compounds make them attractive for applications in materials science. lookchem.com Analogues of this compound could be designed and synthesized for specific material science applications. For example, the incorporation of this molecule into polymers could enhance their thermal stability, chemical resistance, and optical properties.

The trifluoroethoxy groups can influence the self-assembly of molecules, making them interesting candidates for the development of liquid crystals and other ordered materials. tandfonline.com By systematically modifying the structure of this compound, it may be possible to tune its physical properties to meet the requirements of specific applications, such as advanced coatings, membranes, or electronic devices.

Integration into Multidisciplinary Platforms for Accelerated Discovery and Development

Future research on this compound would benefit from its integration into multidisciplinary research platforms. These platforms combine automated synthesis, high-throughput screening, and computational modeling to accelerate the discovery and development of new molecules with desired properties. nih.gov

By incorporating this compound and its derivatives into such a platform, a large number of compounds could be rapidly synthesized and tested for a variety of applications, from pharmaceuticals to materials science. nih.govtandfonline.com The data generated from these high-throughput experiments could be used to train machine learning models to predict the properties of new, untested molecules, further speeding up the discovery process. This integrated approach would enable a more systematic and efficient exploration of the potential of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-bis(2,2,2-trifluoroethoxy)benzoic acid, and how do reaction parameters influence yield?

  • Methodology :

  • Acyl Chloride Formation : React the starting benzoic acid derivative with thionyl chloride (SOCl₂) or dichlorosulfoxide under reflux. Evidence from analogous compounds (e.g., 2,5-bis(trifluoroethoxy)benzoic acid) suggests a 1:1.8 molar ratio of acid to amine for amidation .
  • Purification : Recrystallization in ethanol or isopropyl alcohol improves purity (>99.7% by HPLC) .
    • Key Parameters :
ParameterOptimal ConditionImpact on Yield
Reaction Time2 hours (THF solvent)Maximizes conversion
Solvent ChoiceTHF for amidationReduces side reactions
TemperatureReflux conditionsAccelerates kinetics

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoroethoxy group environments; ¹H NMR resolves aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₈F₆O₄, MW 318.17) .
  • Infrared Spectroscopy : C=O (1700–1720 cm⁻¹) and C-O (1250 cm⁻¹) stretches validate functional groups .
    • Reference Data : Cross-check with NIST Chemistry WebBook for spectral libraries .

Q. What purification strategies are effective for removing trifluoroethoxy byproducts?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol or mixed solvents (e.g., ethanol-water) enhance crystal purity .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock) predict the binding affinity of derivatives to biological targets?

  • Protocol :

Receptor Preparation : Assign flexibility to key residues (e.g., HIV protease active sites) .

Ligand Parameterization : Use AM1-BCC charges for trifluoroethoxy groups.

Grid-Based Docking : Evaluate binding modes with Lamarckian genetic algorithms .

  • Case Study : Analogous benzoic acid derivatives showed selective binding to VEGFR/PDGFR, suggesting potential for kinase inhibition studies .

Q. What mechanistic insights explain the catalytic role of boric acid in amide formation from this compound?

  • Mechanism : Boric acid reduces electron density at the carbonyl carbon via Lewis acid activation, facilitating nucleophilic attack by amines. This is critical for forming flecainide-like derivatives .
  • Experimental Validation :

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.
  • Catalyst Loading : 0.1 equivalents of boric acid optimize yield (65–80%) without side-product formation .

Q. How should researchers address contradictions in spectroscopic data across different synthetic batches?

  • Root Causes :

  • Solvent Polarity : Affects trifluoroethoxy group conformation (e.g., ¹⁹F NMR shifts).
  • Crystallization Conditions : Polymorphism may alter XRD patterns.
    • Resolution :
  • Standardization : Use identical deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for NMR.
  • Collaborative Validation : Compare data with PubChem or NIST references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.